CY3-SE

Fluorescence quantum yield Protein conjugation Flow cytometry

Sulfo-Cy3 NHS Ester (CAS 146368-16-3) eliminates organic co-solvent denaturation and aggregation-induced self-quenching common in non-sulfonated Cy3. Aqueous PBS conjugation (pH 7.0-8.5) preserves antibody integrity; sulfonate groups reduce non-specific binding for higher signal-to-noise in flow cytometry and microscopy. Choose this specific compound for reliable, reproducible labeling of moderate-to-high abundance targets.

Molecular Formula C35H41N3O10S2
Molecular Weight 727.8 g/mol
Cat. No. B8064366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY3-SE
Molecular FormulaC35H41N3O10S2
Molecular Weight727.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C
InChIInChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47)
InChIKeySOVMUUCAZOFIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate (Sulfo-Cy5 NHS Ester): Core Chemical Identity and Baseline Characterization


The compound 2-(3-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, systematically designated CAS 146368-16-3 and commonly referred to as Sulfo-Cy5 NHS Ester, is a water-soluble sulfoindocyanine fluorescent dye belonging to the cyanine 5 (Cy5) class. It is a red-absorbing, far-red-emitting fluorophore equipped with an N-hydroxysuccinimidyl (NHS) ester reactive group that forms stable amide bonds with primary amines on biomolecules. The compound exhibits excitation and emission maxima at approximately 646–651 nm and 662–671 nm, respectively, with an extinction coefficient of 250,000–271,000 M⁻¹cm⁻¹ and a fluorescence quantum yield reported in the range of 0.2–0.4, depending on measurement conditions . The sulfonate substituents confer high aqueous solubility and reduced non-specific binding relative to non-sulfonated Cy5 analogs, while the hexyl spacer arm provides conformational flexibility for efficient conjugation to antibodies, proteins, and oligonucleotides [1].

Procurement Risk Alert: Why Generic Cy5 NHS Ester Substitution Fails for Sulfo-Cy5 NHS Ester (CAS 146368-16-3)


Direct substitution of Sulfo-Cy5 NHS Ester (CAS 146368-16-3) with non-sulfonated Cy5 NHS Ester or alternative far-red dyes is not scientifically valid due to three documented performance divergences that critically affect experimental outcomes. First, non-sulfonated Cy5 exhibits pronounced aggregation-induced self-quenching at higher degrees of labeling, producing anomalous blue-shifted absorption shoulders and diminished conjugate fluorescence that sulfo-modification mitigates [1][2]. Second, the water solubility conferred by the sulfonate groups eliminates the need for organic co-solvents during conjugation, which can denature sensitive protein targets—a limitation of the non-sulfonated analog . Third, when conjugated to proteins, Sulfo-Cy5 produces different fluorescence intensity profiles and photostability characteristics compared to spectrally similar alternatives such as Alexa Fluor 647, necessitating application-specific selection rather than spectral equivalence alone . The quantitative evidence below establishes the measurable performance boundaries within which this specific compound operates.

Sulfo-Cy5 NHS Ester (CAS 146368-16-3): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Fluorescence Quantum Yield Comparison: Sulfo-Cy5 NHS Ester vs. Cy5 NHS Ester vs. Alexa Fluor 647

Sulfo-Cy5 NHS Ester exhibits a fluorescence quantum yield (φ) of 0.2 to 0.4 depending on measurement conditions, compared to 0.2 for non-sulfonated Cy5 NHS Ester and approximately 0.27–0.28 for Sulfo-Cy5 in aqueous buffer. In protein conjugates, Alexa Fluor 647 dye yields significantly higher fluorescence than Cy5 at high degrees of labeling due to reduced self-quenching [1]. The broad φ range reported for Sulfo-Cy5 reflects variability in experimental conditions, including solvent composition and reference standards used .

Fluorescence quantum yield Protein conjugation Flow cytometry

Extinction Coefficient Comparison: Sulfo-Cy5 NHS Ester Molar Absorptivity

Sulfo-Cy5 NHS Ester demonstrates a molar extinction coefficient (ε) of 250,000–271,000 M⁻¹cm⁻¹ at its absorption maximum (646–651 nm). This value is consistent with or slightly exceeds that reported for non-sulfonated Cy5 NHS Ester (ε = 250,000 M⁻¹cm⁻¹) and is comparable to Alexa Fluor 647 NHS Ester, with reported ε values in the same range . The product of ε and quantum yield (brightness) thus places Sulfo-Cy5 NHS Ester among the moderately bright far-red fluorophores suitable for conventional fluorescence detection platforms.

Extinction coefficient Brightness Fluorescence microscopy

Aqueous Solubility and Aggregation Resistance: Sulfo-Cy5 vs. Non-Sulfonated Cy5 NHS Ester

Sulfo-Cy5 NHS Ester exhibits markedly improved aqueous solubility relative to non-sulfonated Cy5 NHS Ester, attributable to the presence of sulfonate (-SO₃⁻) substituents on the indolinium rings. This structural feature eliminates the requirement for organic co-solvents (e.g., DMSO or DMF) during conjugation reactions and reduces dye aggregation that otherwise produces non-fluorescent H-aggregates and blue-shifted absorption shoulders in Cy5 protein conjugates [1]. Absorption spectra of protein conjugates prepared from Cy dyes show prominent blue-shifted shoulder peaks attributed to dye aggregation, whereas such peaks are substantially attenuated in sulfo-modified analogs [2]. Non-sulfonated Cy5 requires organic co-solvent addition for aqueous conjugation, which may denature sensitive protein targets.

Water solubility Dye aggregation Protein labeling

pH Stability Range: Sulfo-Cy5 NHS Ester Operational pH Window

Sulfo-Cy5 NHS Ester conjugates maintain consistent fluorescence properties across a broad pH range. Vendor specifications indicate that Sulfo-Cy5 conjugates of antibodies, peptides, and proteins are pH-insensitive from pH 4 to pH 10 . AAT Bioquest reports that Cy5-class dyes tolerate a pH range of 3–10 for use in a variety of biologically relevant applications . This pH tolerance compares favorably with the operational range of non-sulfonated Cy5, which exhibits similar pH insensitivity but lacks the aqueous compatibility of the sulfo-derivative. The pH insensitivity ensures that fluorescence intensity remains stable under varying buffer conditions encountered in multistep immunoassays, intracellular staining, and live-cell imaging protocols.

pH stability Conjugation conditions Fluorescence preservation

Conjugation Efficiency and Amide Bond Stability: Sulfo-Cy5 NHS Ester

Sulfo-Cy5 NHS Ester reacts with primary amines on biomolecules under mild conditions (pH 7.0–8.5, room temperature, 30–60 minutes) to form stable amide bonds, with reported conjugation efficiencies typically reaching 90% or higher . The sulfo-modification does not impair NHS ester reactivity while providing the additional benefit of aqueous-phase conjugation without organic co-solvents. Non-sulfonated Cy5 NHS Ester exhibits similar amine reactivity but requires organic co-solvent addition for aqueous reactions, which may reduce effective conjugation yield if protein precipitation occurs. Alexa Fluor 647 NHS Ester demonstrates comparable conjugation efficiency but with documented advantages in reduced self-quenching at high degrees of labeling [1].

Conjugation efficiency Amide bond stability NHS ester reactivity

Target Abundance Suitability: Sulfo-Cy5 NHS Ester Recommended Use Profile

Sulfo-Cy5 NHS Ester conjugates are recommended by vendors for detection of moderate-to-high abundance targets. For detection of low-abundance biological targets, vendors explicitly recommend switching to alternative fluorophores such as AZDye 647 NHS Ester (Alexa Fluor 647 analog) or IR 650 NHS Ester, which can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . This application guidance is supported by peer-reviewed evidence demonstrating that Alexa Fluor 647 protein conjugates exhibit significantly less self-quenching and thus greater fluorescence than Cy5 conjugates at high degrees of labeling [1].

Target abundance Detection sensitivity Assay optimization

Optimal Application Scenarios for Sulfo-Cy5 NHS Ester (CAS 146368-16-3) Based on Quantitative Evidence


Antibody and Protein Labeling for Flow Cytometry with Moderate-to-High Abundance Targets

Sulfo-Cy5 NHS Ester is optimized for labeling antibodies and proteins intended for flow cytometry detection of moderate-to-high abundance cellular antigens. The dye's excitation maximum (646–651 nm) aligns with standard 633 nm HeNe and 647 nm Kr laser lines available on most flow cytometers, while the emission maximum (662–671 nm) falls within the Cy5/APC detection channel [1]. Conjugation proceeds efficiently in aqueous PBS buffer (pH 7.0–8.5) without organic co-solvents, preserving antibody integrity. Users should note vendor guidance that for low-abundance targets (e.g., rare cell populations, weakly expressed surface markers), alternative dyes such as Alexa Fluor 647 may yield superior sensitivity due to reduced self-quenching at high degrees of labeling .

Fluorescence Microscopy and Confocal Imaging of Fixed Cells and Tissues

The far-red emission of Sulfo-Cy5 NHS Ester (662–671 nm) provides a critical advantage for fluorescence microscopy by operating in a spectral region with low biological autofluorescence, enabling higher signal-to-noise ratios when imaging fixed cells and tissue sections [1]. The dye is compatible with standard Cy5 filter sets and can be multiplexed with green-emitting (e.g., FITC, Alexa Fluor 488) and orange-emitting (e.g., Cy3, TRITC) fluorophores for multi-color imaging. The pH insensitivity (pH 4–10) ensures consistent fluorescence intensity across buffers used in immunostaining protocols, from blocking and washing steps to mounting media .

Oligonucleotide and Peptide Labeling for Hybridization Assays

Sulfo-Cy5 NHS Ester is widely employed for labeling amine-modified oligonucleotides and synthetic peptides in aqueous solution without organic co-solvents. The high extinction coefficient (250,000–271,000 M⁻¹cm⁻¹) and moderate quantum yield (0.2–0.27) provide sufficient brightness for detection in microarray hybridization, fluorescence in situ hybridization (FISH), and FRET-based assays [1]. The hexyl spacer arm between the fluorophore and NHS ester minimizes steric hindrance and fluorescence quenching that can occur when dyes are conjugated directly to nucleic acid backbones .

Bioconjugation for In Vivo and Ex Vivo Near-Infrared Imaging

The near-infrared emission (∼670 nm) of Sulfo-Cy5 NHS Ester enables tissue penetration depths of 3–5 mm and minimizes interference from hemoglobin absorption and tissue autofluorescence, making it suitable for ex vivo organ imaging and limited-depth in vivo small animal imaging applications [1]. The sulfonate groups confer high aqueous solubility and reduce non-specific protein binding, which decreases background fluorescence in biological matrices. For deep-tissue in vivo imaging requiring greater penetration depth (>1 cm), dyes with longer emission wavelengths (e.g., Cy7, IRDye 800CW) should be considered instead .

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